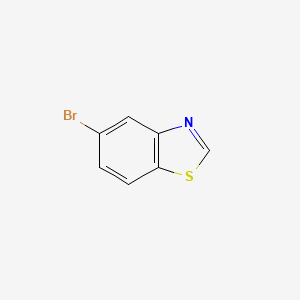

5-Bromobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDDRUWQFQJGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394152 | |

| Record name | 5-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-11-6 | |

| Record name | 5-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its History, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery to its current prominence in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic scaffold.

A Historical Overview: From Industrial Applications to a Privileged Scaffold in Medicine

The journey of benzothiazole began in the late 19th century. In 1879, August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles.[1][2] However, it wasn't until the early 20th century that a significant industrial application for a benzothiazole derivative was discovered, with 2-sulfanylbenzothiazoles being identified as effective vulcanization accelerators for rubber.[2] The parent benzothiazole molecule itself was not isolated from a natural source until 1967, from the volatiles of American cranberries.[2]

The latter half of the 20th century saw a paradigm shift in the perception of benzothiazoles, as researchers began to uncover their vast pharmacological potential. This led to the exploration and development of a wide array of derivatives with diverse biological activities, establishing the benzothiazole core as a "privileged scaffold" in medicinal chemistry.[1][2] Today, benzothiazole derivatives are integral components of numerous therapeutic agents, targeting a wide range of diseases.[2]

Synthesis of the Benzothiazole Core: A Summary of Key Methodologies

The construction of the benzothiazole ring system is a cornerstone of its chemistry. Several synthetic strategies have been developed over the years, with the most common being the condensation of 2-aminothiophenol with various electrophilic partners.[2]

General Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of benzothiazole derivatives.

Experimental Protocol: Synthesis of 2-Aryl-Benzothiazoles

This protocol describes a common method for the synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and an aromatic aldehyde.[2][3]

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Solvent (e.g., ethanol, dimethylformamide)

-

Catalyst (optional, e.g., an acid or base)

-

Oxidizing agent (e.g., air, H₂O₂, I₂)

Procedure:

-

Dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

-

If a catalyst is used, add it to the mixture.

-

Stir the reaction mixture at room temperature or with heating, depending on the specific protocol.

-

Introduce the oxidizing agent to facilitate the cyclization and aromatization to the benzothiazole ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 2-aryl-benzothiazole.

Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point in drug discovery and development. Their therapeutic potential spans across various disease areas, including oncology, infectious diseases, and neurology.[2]

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives (IC50 in µM) [4][5][6][7][8]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4d | BxPC-3 (Pancreatic) | 3.99 |

| 4f | HFF-1 (Normal Fibroblast) | 6.54 |

| 4m | AsPC-1 (Pancreatic) | 8.49 |

| 29 | SKRB-3 (Breast) | 0.0012 |

| 41 | A549 (Lung) | 1.1 |

| 53 | HeLa (Cervical) | 9.76 |

| 12 | HT29 (Colon) | 0.015 |

Antimicrobial Activity

Benzothiazole derivatives are also known for their potent antimicrobial properties. They have shown activity against a range of pathogenic bacteria and fungi. The structural diversity of benzothiazole derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives (in µg/mL) [9][10][11][12][13]

| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

| 3 | 50 | 25 | 25 | - | - |

| 4 | 50 | 25 | 25 | - | - |

| 10 | 100 | 50 | 50 | - | - |

| 12 | 200 | 100 | 100 | - | - |

| 3c | 63 | 75 | 105 | - | - |

| 4a | 105 | - | 105 | - | - |

| 8 | 0.20-0.30 mg/mL | - | 0.20-0.30 mg/mL | - | - |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzothiazole derivatives are a result of their interaction with various cellular targets and signaling pathways.

Riluzole: A Neuroprotective Agent

Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[14] Its neuroprotective effects are attributed to its modulation of glutamatergic neurotransmission.[15][16]

Thioflavin T: An Amyloid Imaging Agent

Thioflavin T (ThT) is a benzothiazole-based dye that is widely used to detect and quantify amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's.[17][18] Upon binding to the cross-β sheet structure of amyloid fibrils, ThT exhibits a significant increase in fluorescence.[17][18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Riluzole - Wikipedia [en.wikipedia.org]

- 15. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. n.neurology.org [n.neurology.org]

- 17. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromobenzothiazole: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzothiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a benzene ring fused to a thiazole ring with a bromine substituent, imparts a range of desirable chemical properties and biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it delves into its applications, supported by detailed experimental protocols and logical workflows, to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for key quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 768-11-6 | [1][2] |

| Molecular Formula | C₇H₄BrNS | [1][2] |

| Molecular Weight | 214.08 g/mol | [1] |

| Appearance | Pale yellow to brown crystalline solid/powder | [1][2] |

| Melting Point | 105-110 °C | [1] |

| Solubility | Moderately soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the benzothiazole ring system. The bromine substitution at the 5-position will influence the chemical shifts and coupling constants of the aromatic protons. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the benzothiazole core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N stretching of the thiazole ring, and C-S stretching. The C-Br stretching vibration is also expected to be present. |

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine, a process known as the Hugershoff reaction. Another approach is the Sandmeyer reaction, starting from 5-aminobenzothiazole.

Experimental Protocol: Synthesis of this compound via the Hugershoff Reaction

Materials:

-

4-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bisulfite solution

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir until it dissolves.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with water.

-

To remove any excess bromine, wash the solid with a dilute solution of sodium bisulfite.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Reactivity of this compound

The bromine atom at the 5-position of the benzothiazole ring renders the molecule susceptible to a variety of chemical transformations, making it a versatile building block in organic synthesis. The presence of the electron-withdrawing benzothiazole ring system enhances the reactivity of the C-Br bond towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling: this compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents at the 5-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzothiazole ring facilitates nucleophilic aromatic substitution reactions at the bromine-bearing carbon, although this typically requires strong nucleophiles and harsh reaction conditions.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Applications in Drug Development and Research

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a crucial intermediate in the synthesis of these biologically active molecules. The bromine atom provides a convenient handle for introducing various functional groups to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

Role in Cancer Research

Benzothiazole derivatives have been investigated as potent anticancer agents that can modulate various signaling pathways involved in tumor growth and progression. These compounds have been shown to act as inhibitors of key enzymes such as kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel therapeutic agents and functional materials. Its well-defined physicochemical properties, predictable reactivity, and the wealth of synthetic methodologies available for its derivatization make it an attractive starting point for a wide range of research endeavors. This technical guide has provided a comprehensive overview of the core properties and applications of this compound, with the aim of facilitating further innovation and discovery in the scientific community.

References

An In-depth Technical Guide to 5-Bromobenzothiazole: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of 5-Bromobenzothiazole, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound featuring a benzothiazole core structure substituted with a bromine atom.[1] Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C7H4BrNS[2][3] |

| Molecular Weight | 214.08 g/mol [2][3][4] |

| CAS Number | 768-11-6[2][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to 5-Bromobenzothiazole: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzothiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a benzene ring fused to a thiazole ring with a bromine substituent, imparts unique physicochemical properties and reactivity, making it a versatile building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known and potential biological activities, including its relevance in signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNS | [1] |

| Molecular Weight | 214.08 g/mol | [1] |

| Appearance | White to light yellow or pale yellow to brown crystalline solid/powder | [2] |

| Melting Point | 105-110 °C | |

| Solubility | Soluble in ethanol, dichloromethane, and dimethylformamide. Moderately soluble in acetone. Limited solubility in water. | [2] |

| Stability | Stable at room temperature. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms of the benzothiazole ring system. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=N stretching of the thiazole ring, and C-S stretching. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum. Aromatic hydrocarbons generally show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring[3]. The C-H stretching vibrations in aromatics are typically observed between 3100-3000 cm⁻¹[3].

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will be indicative of the benzothiazole core stability and the loss of the bromine atom.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of a benzothiazole precursor. While a specific, detailed laboratory protocol for the direct synthesis of this compound is not widely published, a general approach can be adapted from methods used for similar compounds. One potential synthetic route starts from 2-aminobenzothiazole. Another approach involves the Sandmeyer reaction of 5-aminobenzothiazole, which is obtained through nitration and subsequent reduction of benzothiazole[1].

A patent describes a method for introducing a bromine atom at the 5-position of a benzothiazole ring by reacting 5-aminobenzothiazole through diazotization followed by a Sandmeyer reaction to yield the corresponding brominated product[1].

Below is a generalized workflow for such a synthesis:

Reactivity and Chemical Properties

The presence of the bromine atom at the 5-position of the benzothiazole ring significantly influences its reactivity, making it a valuable intermediate in organic synthesis.

Nucleophilic Substitution: The benzothiazole ring is electron-deficient, which can facilitate nucleophilic aromatic substitution reactions, although the bromine on the benzene ring is generally less reactive towards nucleophiles than halides at the 2-position of the thiazole ring.

Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position, enabling the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Experimental Workflow for Suzuki-Miyaura Coupling:

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[2]. The bromine atom in this compound can enhance these activities and provide a site for further functionalization to develop more potent and selective therapeutic agents.

Antimicrobial and Antifungal Activity

This compound itself has been reported to possess antimicrobial and antifungal properties[2]. This activity is a common feature of many benzothiazole derivatives and is an area of active research.

Anticancer Potential and Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, research on related benzothiazole derivatives provides valuable insights. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway[4][5][6]. The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation, and its overactivation is a hallmark of many cancers[7][8][9]. The inhibition of this pathway by benzothiazole derivatives suggests a potential mechanism for their anticancer effects.

The study on PB11 demonstrated that the compound decreased the levels of phosphorylated (active) PI3K and AKT, leading to apoptosis[4]. This indicates that the benzothiazole scaffold can be a promising starting point for the design of PI3K/AKT pathway inhibitors.

Hypothesized Signaling Pathway Inhibition:

Given that this compound serves as a key building block for more complex benzothiazole derivatives, it represents a critical starting material for the development of novel anticancer agents that may target pathways like PI3K/AKT. Further research is warranted to explore the direct effects of this compound and its derivatives on this and other cancer-related signaling cascades.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties and significant potential in synthetic and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, allows for the creation of diverse molecular architectures. The established biological activities of the benzothiazole scaffold, combined with emerging evidence of its role in modulating key signaling pathways like PI3K/AKT, position this compound as a compound of high interest for future research and development in the pharmaceutical and materials science industries. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this versatile molecule.

References

- 1. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 2. CAS 768-11-6: this compound | CymitQuimica [cymitquimica.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IJMS | Free Full-Text | The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines [mdpi.com]

- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

5-Bromobenzothiazole: A Technical Guide to Solubility in Organic Solvents for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromobenzothiazole in various organic solvents, a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting qualitative solubility information, a detailed experimental protocol for determining precise solubility, and the broader context of its application in drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a bromine atom substituted at the fifth position.[1] This structure imparts it with significant biological activity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Notably, derivatives of benzothiazole are integral to a range of clinically used drugs. The solubility of this compound in organic solvents is a fundamental property that influences its utility in synthetic reactions, formulation, and biological assays.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, qualitative assessments consistently indicate its solubility in several common organic solvents. This information is summarized in the table below. It is characterized as having moderate solubility in some solvents and being generally soluble in others.[1][2] Its solubility in water is limited.[1]

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Soluble, Moderate[1][2] |

| Acetone | Moderate[1] |

| Dichloromethane | Soluble[2] |

| Dimethylformamide (DMF) | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: "Soluble" and "Moderate" are based on descriptive terms found in chemical literature. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Application in Drug Development Workflow

The solubility of a compound like this compound is a critical factor throughout the drug development process. The following diagram illustrates a generalized workflow for the development of a heterocyclic compound as a potential therapeutic agent.

Caption: Generalized drug development workflow for a heterocyclic compound.

This workflow highlights the early and critical role of solubility assessment. Good solubility in relevant solvents is essential for:

-

High-Throughput Screening (HTS): Ensuring the compound is in solution for accurate biological screening.

-

Structure-Activity Relationship (SAR) Studies: Facilitating the synthesis and purification of analogs.

-

ADME/Tox Studies: Enabling in vitro and in vivo experiments to assess absorption, distribution, metabolism, excretion, and toxicity.

-

Formulation Development: Developing a stable and bioavailable dosage form for clinical trials.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the published literature, its qualitative solubility profile and the availability of standardized experimental protocols, such as the shake-flask method, provide a solid foundation for its use in research and drug development. Understanding and accurately determining the solubility of this versatile benzothiazole derivative is a crucial step in unlocking its full potential as a building block for novel therapeutic agents.

References

5-Bromobenzothiazole: A Technical Guide to its Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromobenzothiazole, with a specific focus on its melting point and chemical stability. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, who utilize this compound as a key building block in the synthesis of novel compounds.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring a benzene ring fused to a thiazole ring with a bromine substituent, imparts unique reactivity and properties.

Data Presentation

The quantitative data for the melting point of this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Melting Point | 105-110 °C | Sigma-Aldrich |

| Molecular Formula | C₇H₄BrNS | Sigma-Aldrich |

| Molecular Weight | 214.08 g/mol | Sigma-Aldrich |

| Appearance | Powder | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

It is important to note that a previously reported higher melting point range of 194-198 °C corresponds to 2-Amino-5-bromobenzothiazole, a distinct derivative of the core molecule.

Stability and Storage

This compound is classified as a combustible solid. For optimal stability and to prevent degradation, it is recommended to store the compound in a dry, well-sealed container under refrigerated conditions (2-8°C). As with many halogenated organic compounds, it should be handled with care to minimize exposure and potential environmental impact. The development of a stability-indicating assay method (SIAM) is recommended for formulations containing this compound to monitor its concentration accurately over time, free from interference by potential degradation products.[1]

Experimental Protocols

Melting Point Determination (Adapted from USP <741>)

The determination of the melting range of this compound can be performed using the United States Pharmacopeia (USP) <741> method for Class I substances.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries

-

Thermometer calibrated against USP reference standards

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.

-

Instrument Setup: The melting point apparatus is pre-heated to a temperature approximately 10°C below the expected melting point of this compound.

-

Measurement: The capillary tube is inserted into the apparatus. The temperature is then ramped up at a rate of approximately 1°C per minute.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the substance is completely molten.

Thermal Stability Assessment (General Protocol based on OECD Guidelines)

A general protocol for assessing the thermal stability of a chemical substance like this compound can be adapted from the OECD Guidelines for the Testing of Chemicals, specifically utilizing techniques like thermogravimetric analysis (TGA).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Inert gas supply (e.g., Nitrogen) and oxidizing gas supply (e.g., Air)

-

Sample pans (e.g., alumina)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific temperature profile. A common method is a linear temperature ramp, for instance, from ambient temperature to 600°C at a heating rate of 10°C/min.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to assess thermal decomposition. A separate experiment can be run under an oxidizing atmosphere like air to evaluate oxidative stability.

-

Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (often reported as T₅%, the temperature at which 5% mass loss occurs) and the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).[2]

Mandatory Visualizations

The following diagrams illustrate a generalized synthetic pathway and a drug discovery workflow relevant to this compound and its derivatives.

Caption: Generalized synthetic route to this compound derivatives.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for the analysis of the acquired data.

Spectroscopic Data of this compound

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch (in-ring) |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch (in-ring) |

| ~1475 | Medium | C-N Stretch |

| ~880-800 | Strong | C-H Out-of-plane Bending |

| ~750-700 | Strong | C-Br Stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0 | s | - | H-2 |

| ~8.3 | d | ~2.0 | H-4 |

| ~7.9 | d | ~8.5 | H-7 |

| ~7.5 | dd | ~8.5, ~2.0 | H-6 |

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C-2 |

| ~153 | C-8 (C-S) |

| ~136 | C-9 (C-N) |

| ~129 | C-6 |

| ~126 | C-4 |

| ~123 | C-7 |

| ~118 | C-5 (C-Br) |

Note: Assignments are based on predicted values and data from similar structures. Actual chemical shifts may vary.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | ~100 / ~98 | [M]⁺ (Molecular ion) |

| 134 | Moderate | [M - Br]⁺ |

| 107 | Moderate | [C₆H₄NS]⁺ |

| 82 | Moderate | [C₅H₄S]⁺ |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on the absorption of infrared radiation.

Methodology (Solid Sample - KBr Pellet Technique):

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution must be homogeneous and free of any solid particles.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the spectral width (typically -2 to 12 ppm), number of scans (e.g., 16-64), and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.[1]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[1]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of spectroscopic data for a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-Bromobenzothiazole. It includes detailed tables of ¹H and ¹³C NMR spectral data, standardized experimental protocols for data acquisition, and logical diagrams to illustrate the structural relationships and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, characterization, and drug development.

Introduction to this compound and its Spectroscopic Characterization

This compound is a heterocyclic organic compound with the molecular formula C₇H₄BrNS. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 5-position. The unambiguous characterization of such molecules is paramount in chemical research and development, and NMR spectroscopy stands as one of the most powerful techniques for elucidating molecular structures in solution. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing the necessary data and protocols for its identification and characterization.

Quantitative NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.05 | s | - |

| H-4 | 8.24 | d | 1.8 |

| H-6 | 7.55 | dd | 8.6, 1.8 |

| H-7 | 7.90 | d | 8.6 |

s = singlet, d = doublet, dd = doublet of doublets

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 155.0 |

| C-4 | 125.0 |

| C-5 | 118.0 |

| C-6 | 129.5 |

| C-7 | 123.0 |

| C-7a | 152.5 |

| C-3a | 135.0 |

Experimental Protocols

The following section details the standardized methodologies for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining reproducible NMR data.

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 250 ppm (-20 to 230 ppm)

-

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with atom numbering for NMR assignment and the general workflow for its spectral analysis.

Probing the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Bromobenzothiazole

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation of 5-bromobenzothiazole, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.

Executive Summary

Understanding the fragmentation patterns of molecules under mass spectrometric conditions is paramount for their unambiguous identification and for tracking their metabolic fate. This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation pathway of this compound. Due to the limited availability of a public, experimentally derived mass spectrum for this specific compound, the fragmentation pathway is inferred from the known mass spectrum of the parent compound, benzothiazole, and established principles of fragmentation for halogenated aromatic compounds. This guide provides a detailed, albeit predicted, fragmentation table, a generalized experimental protocol for acquiring such data, and a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Fragmentation Data

The expected mass-to-charge ratios (m/z) and their corresponding proposed fragment ions for this compound under electron ionization are summarized in the table below. The presence of bromine, with its two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, is expected to produce characteristic isotopic patterns (M+ and M+2 peaks) for all bromine-containing fragments.

| m/z (Proposed) | Ion Structure | Proposed Fragmentation Step |

| 213/215 | [C7H4BrNS]•+ | Molecular Ion |

| 134 | [C7H4NS]+ | Loss of Br radical |

| 108 | [C6H4S]•+ | Loss of HCN from [C7H4NS]+ |

| 82 | [C5H2S]•+ | Loss of C2H2 from [C7H4S]•+ (hypothetical) |

| 69 | [C3HS]+ | Further fragmentation |

Experimental Protocols

While a specific experimental spectrum for this compound is not publicly available, a general protocol for its analysis via electron ionization mass spectrometry (EI-MS) is provided below. This protocol is based on standard methodologies for the analysis of similar aromatic, heterocyclic compounds.

3.1 Sample Preparation

A dilute solution of this compound (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

3.2 Mass Spectrometry Parameters

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for EI)

-

Ion Source Temperature: 200-250 °C

-

Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction. If using GC, a suitable capillary column (e.g., DB-5ms) would be employed with a temperature program to ensure elution of the analyte.

-

Mass Range: m/z 50-300

-

Data Acquisition: Data is acquired in full scan mode to capture all fragment ions.

Predicted Fragmentation Pathway

The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation steps are visualized in the following diagram.

Caption: Predicted EI fragmentation pathway of this compound.

Discussion of Fragmentation Mechanism

The initial ionization of this compound will result in a molecular ion peak cluster at m/z 213 and 215, corresponding to the 79Br and 81Br isotopes, respectively. The most likely initial fragmentation event is the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical and the formation of the benzothiazole cation at m/z 134.

This benzothiazole cation is then expected to follow a fragmentation pattern similar to that of unsubstituted benzothiazole. A characteristic fragmentation of the thiazole ring involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 108. Subsequent fragmentation of the remaining thiophene-like ring can occur through the loss of acetylene (C2H2) to yield an ion at m/z 82. Further fragmentation can lead to smaller, stable sulfur-containing cations such as the ion at m/z 69.

Conclusion

This technical guide provides a foundational understanding of the predicted mass spectrometry fragmentation of this compound. The proposed fragmentation pathway, based on established chemical principles, serves as a valuable reference for the identification and structural analysis of this compound and its derivatives in various research and development settings. Experimental verification of this proposed pathway will be crucial for confirming these predictions and further enhancing our understanding of the gas-phase ion chemistry of brominated heterocyclic systems.

5-Bromobenzothiazole FT-IR spectrum interpretation

An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromobenzothiazole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple cataloging of peaks to explain the causal relationships between molecular structure and vibrational spectroscopy. We will delve into the fundamental principles of FT-IR, provide a field-proven, self-validating experimental protocol for sample analysis, and conduct a detailed interpretation of the compound's spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and quality control of complex aromatic molecules.

Introduction: The Role of FT-IR in Characterizing Heterocyclic Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying the functional groups within a molecule. The principle is based on the fact that chemical bonds are not static; they vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral "fingerprint."

For a molecule like this compound (C₇H₄BrNS), which possesses a fused aromatic ring system, a thiazole heterocycle, and a halogen substituent, the FT-IR spectrum is rich with information.[3] Each component—the aromatic C-H bonds, the C=C and C=N bonds of the fused rings, the C-S bond, and the C-Br bond—gives rise to characteristic absorption bands. A thorough interpretation of this spectrum allows for unambiguous structural confirmation and can reveal insights into the electronic environment of the molecule.

Experimental Protocol: High-Fidelity Spectrum Acquisition via the KBr Pellet Method

Obtaining an accurate and reproducible FT-IR spectrum is critically dependent on meticulous sample preparation.[4][5] For solid, powdered samples like this compound, the potassium bromide (KBr) pellet technique is a fundamental and reliable transmission method.[4][6] The following protocol is designed as a self-validating system to minimize interference and ensure data integrity.

Causality Behind the KBr Method

The efficacy of this method relies on the properties of spectroscopic-grade KBr. It is transparent to mid-infrared radiation (4000–400 cm⁻¹) and, due to its plasticity, forms a clear, solid matrix for the sample when subjected to high pressure.[4][6] This ensures that the incident IR beam passes through a homogeneously dispersed sample, minimizing light scattering and producing a high-quality spectrum.[5]

Step-by-Step Methodology

-

Material Preparation:

-

Gently grind approximately 1-2 mg of the this compound sample into a fine powder using a clean, dry agate mortar and pestle.[6][7]

-

Separately, place ~200 mg of spectroscopic-grade KBr powder into a 110 °C oven for 2-3 hours to eliminate absorbed moisture, which would otherwise cause a broad, interfering O-H band around 3400 cm⁻¹.[8] Allow it to cool in a desiccator.

-

-

Homogenization:

-

Add the 1-2 mg of powdered sample to the mortar containing ~200 mg of the dried KBr.[6] The typical sample-to-KBr ratio should be approximately 1:100.[5]

-

Rapidly and thoroughly grind the mixture until it has the consistency of fine flour.[8] This step is critical for achieving sample homogeneity and preventing scattering losses.[5]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die into a hydraulic press equipped with a pressure gauge. Apply a force of approximately 8-10 tons for several minutes.[5][8] This pressure causes the KBr to flow and encapsulate the sample in a transparent, glass-like disc.

-

Carefully release the pressure and remove the die. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.[8]

-

-

Spectral Acquisition:

-

First, acquire a background spectrum using a blank KBr pellet (or an empty sample chamber) to account for atmospheric H₂O, CO₂, and instrumental artifacts.[4]

-

Place the sample pellet into the spectrometer's sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

In-Depth FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound can be logically divided into distinct regions, each corresponding to specific types of molecular vibrations.

The Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹)

Bonds between sp²-hybridized carbons and hydrogen atoms in aromatic systems absorb at slightly higher frequencies than their sp³ counterparts in alkanes.[9]

-

Expected Absorption: Look for one or more sharp, weak-to-medium intensity bands in the 3100-3000 cm⁻¹ region.[9][10] The presence of peaks just above 3000 cm⁻¹ is a clear indicator of an aromatic or vinylic C-H bond.[9][11]

The Aromatic Ring Stretching Region (1650 - 1400 cm⁻¹)

The conjugated system of the fused benzene and thiazole rings gives rise to a series of complex C=C and C=N stretching vibrations.

-

Expected Absorptions:

-

C=C Ring Stretching: Aromatic hydrocarbons typically show two characteristic bands, one near 1600-1585 cm⁻¹ and another around 1500-1400 cm⁻¹.[9][10] These bands arise from the concerted stretching and contracting of all the carbon-carbon bonds within the benzene ring.

-

C=N Stretching: The imine (C=N) bond within the thiazole ring also contributes to absorption in this region, typically between 1670-1600 cm⁻¹.[1] This peak may overlap with the C=C stretching bands. In benzothiazole derivatives, C=N stretching vibrations have been assigned to peaks observed around 1640 cm⁻¹ and 1550 cm⁻¹.[12]

-

The Fingerprint Region (< 1400 cm⁻¹)

This region is often complex due to the overlap of numerous bending and stretching vibrations, but it contains highly diagnostic information.[10]

-

C-H Out-of-Plane Bending (900 - 675 cm⁻¹):

-

The out-of-plane ("oop") bending of the aromatic C-H bonds produces strong absorptions whose exact positions are highly characteristic of the substitution pattern on the benzene ring.[9][13] For the 1,2,4-trisubstituted pattern of this compound, one would expect strong bands in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges.[13]

-

-

C-S Stretching (~700 - 600 cm⁻¹):

-

The carbon-sulfur bond in the thiazole ring is expected to produce a weak to medium absorption. The C-S stretching vibration is often found in the 700-600 cm⁻¹ range.[1] Some theoretical studies on benzothiazole place this vibration at slightly higher wavenumbers (954-830 cm⁻¹), indicating that its position can be influenced by the overall ring structure.[14]

-

-

C-Br Stretching (690 - 515 cm⁻¹):

-

This is a key diagnostic peak for this compound. The carbon-bromine stretching vibration occurs at a low frequency due to the "mass effect"—the heavy bromine atom slows the vibration.[15] The C-Br stretch typically appears as a medium to strong band in the 690-515 cm⁻¹ region.[10][16] Its position can sometimes shift higher due to vibrational coupling with other modes.[17]

-

Summary of Characteristic FT-IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Rationale & Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds.[9][18] |

| C=N Stretch (Thiazole) | 1670 - 1600 | Medium | May overlap with C=C ring stretches.[1][12] |

| C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong | Characteristic pair of bands for aromatic rings.[9][13] |

| C-H Out-of-Plane Bend | 900 - 780 | Strong | Position is diagnostic of the 1,2,4-trisubstitution pattern.[9][13] |

| C-S Stretch (Thiazole) | ~700 - 600 | Weak to Medium | Can be difficult to assign definitively due to other peaks in the region.[1] |

| C-Br Stretch | 690 - 515 | Medium to Strong | Occurs at low frequency due to the high mass of bromine.[10][15][16] |

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information, providing a unique fingerprint that confirms its molecular identity. By systematically analyzing the key regions of the spectrum—from the high-frequency aromatic C-H stretches to the low-frequency C-Br vibration in the fingerprint region—researchers can confidently verify the presence of the benzothiazole core and its specific bromine substitution. The application of a rigorous and validated experimental protocol, such as the KBr pellet method described herein, is paramount to achieving the high-quality data necessary for such a detailed interpretation. This guide provides the foundational knowledge for scientists to leverage FT-IR spectroscopy as a powerful tool in the research and development of benzothiazole-based compounds.

References

- 1. jchr.org [jchr.org]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. This compound | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jascoinc.com [jascoinc.com]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceijsar.com [scienceijsar.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chemijournal.com [chemijournal.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Theoretical Frontiers: An In-depth Technical Guide to the Computational Analysis of 5-Bromobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzothiazole, a halogenated heterocyclic compound, serves as a pivotal scaffold in the realms of medicinal chemistry and materials science.[1] Its unique structural and electronic properties, conferred by the fusion of a benzene and a thiazole ring with a bromine substituent, make it a versatile building block for novel therapeutic agents and functional materials. Theoretical and computational studies are indispensable in elucidating the intricate molecular characteristics of this compound derivatives, thereby accelerating their development and application. This technical guide provides a comprehensive overview of the theoretical studies on these derivatives, with a focus on quantum chemical calculations, molecular docking, and their correlation with experimental findings.

Molecular Structure and Properties

The this compound core is a bicyclic system with a bromine atom at the 5-position. This substitution significantly influences the molecule's electronic distribution and reactivity. The chlorine atom at the 2-position, if present, is susceptible to nucleophilic substitution, while the bromine at the 5-position is more amenable to metal-catalyzed cross-coupling reactions, offering a versatile platform for chemical modifications.[1]

Quantum Chemical Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to investigate the electronic structure and reactivity of benzothiazole derivatives.[2] These studies provide valuable insights into parameters that govern their behavior in various chemical and biological systems.

Key calculated parameters include:

-

EHOMO (Highest Occupied Molecular Orbital Energy): Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons.

-

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Reflects the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater propensity to accept electrons.

-

Energy Gap (ΔE = ELUMO - EHOMO): A larger energy gap implies higher stability and lower reactivity.

-

Dipole Moment (μ): Provides information about the overall polarity of a molecule, which is crucial for understanding intermolecular interactions.

-

Mulliken Atomic Charges: Describes the distribution of electron density among the atoms in a molecule, helping to identify reactive sites.

These parameters are instrumental in predicting the efficacy of benzothiazole derivatives as corrosion inhibitors, where their ability to adsorb onto metal surfaces is paramount.[3][4] The adsorption process often involves the sharing of lone pair electrons from heteroatoms (N, S) with the metal surface or the acceptance of electrons from the metal.

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| Benzothiazole (BTH) | -8.96 | -1.23 | 7.73 | 1.62 | [3] |

| 2-Methylbenzothiazole (MeBTH) | -8.79 | -1.11 | 7.68 | 1.93 | [3] |

| 2-Aminobenzothiazole (ABTH) | -8.45 | -0.98 | 7.47 | 2.34 | [3] |

| 2-Mercaptobenzothiazole (MBTH) | -8.67 | -1.87 | 6.80 | 3.54 | [3] |

| 2-Phenylbenzothiazole (PhBTH) | -8.54 | -1.54 | 7.00 | 1.78 | [3] |

Note: The above data is for substituted benzothiazoles and serves as a representative example of quantum chemical calculations in this class of compounds. Specific data for this compound derivatives would require targeted computational studies.

Experimental and Computational Protocols

The theoretical investigation of this compound derivatives typically involves a combination of computational methods to optimize molecular geometries and calculate electronic properties.

Computational Methodology

A standard computational workflow for analyzing these derivatives is as follows:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31++G(d,p)).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Quantum Chemical Parameters: Once the optimized geometry is confirmed, various electronic properties, such as EHOMO, ELUMO, dipole moment, and Mulliken charges, are calculated at the same level of theory.

-

Molecular Docking (for biological applications): To investigate the potential of these derivatives as enzyme inhibitors or receptor ligands, molecular docking simulations are performed. This involves docking the optimized ligand structure into the active site of a target protein to predict binding affinity and interaction modes.

Software: The Gaussian suite of programs (e.g., Gaussian-03) is frequently used for quantum chemical calculations. For molecular docking, software such as AutoDock or Schrödinger's Suite is commonly employed.

Applications in Drug Development

Theoretical studies play a crucial role in the rational design of this compound derivatives as potential therapeutic agents.

Antimicrobial Agents

Molecular docking studies have been used to investigate the potential of benzothiazole derivatives as antimicrobial agents. For instance, new benzothiazole derivatives have been synthesized and evaluated as antimicrobial agents targeting the Dihydropteroate Synthase (DHPS) enzyme.[1] Computational analysis helps in understanding the binding interactions between the designed compounds and the active site of the target enzyme, guiding the synthesis of more potent inhibitors.

Enzyme Inhibitors

Benzothiazole derivatives have been identified as inhibitors of various enzymes implicated in diseases. For example, aminobenzothiazole scaffolds have been explored as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[5] A combinatorial approach involving computational analysis and chemical synthesis led to the identification of potent inhibitors.[5]

Conclusion

Theoretical studies of this compound derivatives provide invaluable insights into their molecular structure, electronic properties, and potential biological activities. Quantum chemical calculations and molecular docking simulations are powerful tools that enable the rational design of novel compounds with desired properties. The synergy between computational and experimental approaches is crucial for accelerating the discovery and development of new drugs and materials based on the versatile this compound scaffold. As computational methods continue to evolve in accuracy and efficiency, their role in the scientific exploration of these important molecules will undoubtedly expand.

References

- 1. 5-Bromo-2-chlorobenzo[d]thiazole|CAS 824403-26-1 [benchchem.com]

- 2. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. sciencepub.net [sciencepub.net]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

5-Bromobenzothiazole: A Versatile Scaffold for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzothiazole is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique chemical structure, featuring a fused benzene and thiazole ring system with a strategically positioned bromine atom, offers a versatile platform for the synthesis of complex molecular architectures. The benzothiazole core itself is a privileged scaffold, present in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries. This guide provides a comprehensive overview of the properties, synthetic applications, and experimental protocols associated with this compound, with a focus on its utility in modern organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNS | [4] |

| Molecular Weight | 214.08 g/mol | [4] |

| Appearance | Colorless to pale yellow solid | [5] |

| Melting Point | 99-103 °C | [5] |

| Solubility | Soluble in ethanol, dichloromethane, and dimethylformamide | [5] |

| CAS Number | 768-11-6 | [4] |

Synthetic Applications

The reactivity of the C-Br bond in this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations allow for the facile formation of C-C, C-N, and C-S bonds, providing access to a wide array of substituted benzothiazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position. These reactions typically proceed in high yields and exhibit broad functional group tolerance.[4][6][7]

A variety of arylboronic acids can be coupled with this compound derivatives to generate a diverse set of 5-arylbenzothiazoles. The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with a similar substrate, 2-amino-6-bromobenzothiazole, which provides a strong indication of the expected reactivity and yields for this compound.[7]

| Entry | Arylboronic Acid | Product | Solvent | Base | Catalyst | Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(PPh₃)₄ | 85 |

| 2 | 4-Methylphenylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(PPh₃)₄ | 88 |

| 3 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(PPh₃)₄ | 92 |

| 4 | 3-Chlorophenylboronic acid | 2-Amino-6-(3-chlorophenyl)benzothiazole | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(PPh₃)₄ | 82 |

| 5 | Thiophene-2-boronic acid | 2-Amino-6-(thiophen-2-yl)benzothiazole | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(PPh₃)₄ | 78 |

The following is a general procedure for the Suzuki-Miyaura coupling of a bromobenzothiazole derivative with an arylboronic acid.[7]

Materials:

-

2-Amino-6-bromobenzothiazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₃PO₄ (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a dried round-bottom flask, add 2-amino-6-bromobenzothiazole, the arylboronic acid, and potassium phosphate.

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

-

Degas the solution by bubbling the inert gas through the mixture for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 95 °C and stir for the appropriate time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-